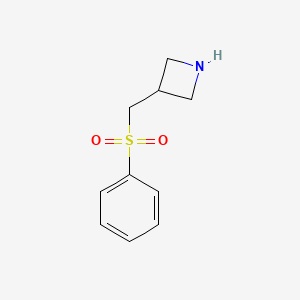

3-(Phenylsulfonylmethyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

3-(benzenesulfonylmethyl)azetidine |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,8-9-6-11-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 |

InChI Key |

OCGPHZGTKLDPDK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3 Phenylsulfonylmethyl Azetidine and Its Enantiomers

Stereoselective and Asymmetric Syntheses of Chiral Azetidine (B1206935) Derivatives

Achieving enantiopurity is crucial for the biological application of many chiral molecules. The synthesis of enantiomerically enriched 3-substituted azetidines can be approached through several stereoselective strategies.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, which can be subsequently removed to yield the desired chiral product.

One widely used and inexpensive chiral auxiliary is Ellman's tert-butanesulfinamide . A general and scalable three-step method utilizes this auxiliary to produce C2-substituted azetidines. acs.org This approach involves the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with the chiral tert-butanesulfinamide to form a sulfinimine. Diastereoselective addition of an organometallic reagent to this intermediate, followed by intramolecular cyclization via chloride displacement, yields the protected chiral azetidine. acs.org While this method focuses on C2-substitution, its principles could be adapted for the synthesis of C3-substituted azetidines like 3-(Phenylsulfonylmethyl)azetidine by starting with a suitably functionalized 1,3-dielectrophile.

Another example is the use of (S)-1-phenylethylamine as both a chiral auxiliary and the nitrogen source in the synthesis of chiral azetidine-2,4-dicarboxylic acids. rsc.org The stereochemistry of the final products is controlled by the known absolute configuration of the auxiliary. rsc.org This highlights the potential of using readily available chiral amines to direct the stereochemical outcome of azetidine ring formation.

Table 1: Examples of Chiral Auxiliaries in Azetidine Synthesis

| Chiral Auxiliary | Starting Materials Example | Key Reaction Step | Reference |

| (R)- or (S)-tert-Butanesulfinamide | 3-Chloropropanal | Diastereoselective Grignard addition to sulfinimine | acs.org |

| (S)-1-Phenylethylamine | Dibromoesters | Cyclization | rsc.org |

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. birmingham.ac.uk

Copper(I) catalysis has emerged as a powerful tool in this context. For instance, a highly enantioselective synthesis of 2,3-disubstituted azetidines has been achieved through the copper-catalyzed boryl allylation of azetines. nih.govacs.org This method employs a Cu/bisphosphine catalyst to install both a boryl and an allyl group across the C=N bond of the azetine precursor, creating two new stereocenters with high control over both enantioselectivity and diastereoselectivity. nih.govacs.org The resulting functional groups can be further elaborated, offering a versatile entry to complex chiral azetidines.

Organocatalysis also provides effective strategies. Chiral cis-3-aminoazetidines have been prepared from (S)-1-phenylethylamine and subsequently used as ligands in asymmetric reactions. researchgate.net Furthermore, N-substituted-azetidinyl(diphenylmethyl)methanols have been employed as chiral catalysts for the highly enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net These examples underscore the growing utility of chiral azetidines themselves as catalysts and ligands in asymmetric synthesis. birmingham.ac.ukresearchgate.net

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis. While this approach is well-established for many classes of compounds, its application to the synthesis of chiral azetidines, specifically this compound, is not yet widely reported in the literature. The high selectivity of enzymes could, in principle, be harnessed for key steps such as asymmetric reduction of a ketone precursor to a chiral alcohol or for the kinetic resolution of a racemic mixture of azetidine derivatives. Further research in this area is needed to explore the potential of biocatalysis for the efficient and green synthesis of these valuable building blocks.

Ring-Closing Reactions for Azetidine Core Construction

The formation of the strained four-membered azetidine ring is a key challenge in its synthesis. Ring-closing reactions are among the most common and effective strategies to achieve this. magtech.com.cn

Intramolecular cyclization is a foundational strategy for forming the azetidine ring, typically involving the formation of a C-N bond. magtech.com.cn A common approach is the intramolecular SN2 reaction, where a nitrogen atom attacks a carbon atom bearing a suitable leaving group (e.g., a halogen or a sulfonate ester). nih.gov

A particularly relevant method is the intramolecular regioselective aminolysis of epoxides . For example, La(OTf)₃ has been shown to be an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov This reaction proceeds via a C3-selective attack of the amine on the epoxide ring. The use of a precursor containing a phenylsulfonyl group on the amine could potentially lead directly to N-phenylsulfonylated azetidines.

Another powerful method is the radical cyclization of ynamides . A copper-catalyzed photoinduced anti-Baldwin 4-exo-dig cyclization of ynamides provides a general route to azetidines. nih.gov This method is particularly suitable for synthesizing chiral, non-racemic azetidines from readily available amino acid-derived amino alcohols. The synthesis of C3-substituted azetidines can be achieved by placing the substituent beta to the nitrogen atom in the starting ynamide. nih.gov

Table 2: Intramolecular Cyclization Strategies for Azetidine Synthesis

| Reaction Type | Catalyst/Reagent | Precursor Type | Reference |

| Aminolysis of Epoxides | La(OTf)₃ | cis-3,4-Epoxy amines | nih.gov |

| Radical Cyclization | [Cu(bcp)DPEphos]PF₆ / Visible Light | Ynamides | nih.gov |

| Nucleophilic Substitution | Base | γ-Haloamines, γ-Sulfonyloxyamines | nih.govresearchgate.net |

| Pd-Catalyzed C-H Amination | Palladium(II) / Oxidant | Picolinamide-protected amines | rsc.org |

[2+2] Cycloaddition reactions represent one of the most direct and atom-economical methods for constructing the azetidine ring. rsc.org

The Aza Paternò–Büchi reaction , a photocycloaddition between an imine and an alkene, is a key example of this approach. rsc.orgmit.edu This reaction can be performed either inter- or intramolecularly. nih.gov Recently, visible-light-mediated Aza Paternò–Büchi reactions have gained prominence, offering milder reaction conditions compared to traditional UV irradiation. mit.edunih.gov These methods often rely on a photocatalyst to generate a triplet excited state of either the alkene or the imine component, which then undergoes the cycloaddition. nih.gov

While many examples involve cyclic imines to prevent E/Z isomerization, recent advances have enabled the use of acyclic oximes and alkenes, expanding the scope to the synthesis of monocyclic azetidines. mit.eduresearchgate.net The success of these reactions can be dependent on matching the frontier molecular orbital energies of the reacting partners. mit.edu This strategy allows for the direct formation of highly functionalized azetidines that would be difficult to access through other routes. nih.gov

Functional Group Interconversions Leading to the Phenylsulfonylmethyl Moiety

A common and practical starting point for this strategy is the readily available 3-hydroxyazetidine . Numerous synthetic routes to this key intermediate have been reported, often starting from accessible materials like epichlorohydrin (B41342) and various amines, such as tert-butylamine (B42293) or benzylamine (B48309) chemicalbook.comgoogle.comgoogle.com. The synthesis typically involves a cyclization reaction to form the azetidine ring, which may be followed by the removal of a protecting group to yield 3-hydroxyazetidine or its hydrochloride salt chemicalbook.comgoogle.comwipo.int.

With 3-hydroxyazetidine in hand, the hydroxyl group is transformed into a good leaving group to facilitate nucleophilic substitution. A standard method for this activation is mesylation, the reaction with methanesulfonyl chloride, to form a 3-mesyloxyazetidine derivative. This transformation is often carried out in the presence of a base, such as triethylamine, at low temperatures google.com. The resulting mesylate is a highly reactive intermediate, primed for displacement by a suitable nucleophile.

The crucial step in this sequence is the nucleophilic substitution on the activated 3-position of the azetidine ring with a phenylsulfonylmethane nucleophile. The anion of phenylmethylsulfone, generated by deprotonation with a strong base, can act as the nucleophile to displace the mesylate, directly forming the carbon-sulfur bond and completing the assembly of the this compound skeleton. While direct literature examples for this specific transformation on a 3-mesyloxyazetidine are not prevalent, the principle of nucleophilic substitution at the 3-position of azetidines with various nucleophiles is well-established google.comrsc.org.

An alternative, though less direct, functional group interconversion strategy involves the initial conversion of 3-hydroxyazetidine to a 3-halomethylazetidine , such as 3-(bromomethyl)azetidine (B15306718) or 3-(iodomethyl)azetidine. This can be followed by reaction with phenylmethanethiol (benzyl mercaptan). The resulting thioether can then be oxidized to the desired phenylsulfonylmethyl group using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

The following table summarizes the key intermediates and reactions in the functional group interconversion approach:

| Starting Material | Intermediate(s) | Reagents for Key Steps | Final Product |

| 3-Hydroxyazetidine | 3-Mesyloxyazetidine | 1. Methanesulfonyl chloride, Triethylamine2. Phenylmethylsulfone, Strong base | This compound |

| 3-Hydroxyazetidine | 3-(Halomethyl)azetidine, 3-(Phenylthiomethyl)azetidine | 1. Halogenating agent2. Phenylmethanethiol3. Oxidizing agent (e.g., m-CPBA) | This compound |

Atom-Economical and Sustainable Synthetic Protocols for this compound

In line with the principles of green chemistry, recent research has focused on developing more atom-economical and sustainable methods for the synthesis of azetidine derivatives. These modern approaches aim to maximize the incorporation of atoms from the starting materials into the final product, minimize waste, and often employ catalytic methods. While specific protocols for the direct, one-pot synthesis of this compound are still emerging, several advanced strategies for the construction of functionalized azetidines hold significant promise for its sustainable production.

One such strategy is the use of multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. A four-component strain-release-driven synthesis has been reported for the modular construction of substituted azetidines, which could potentially be adapted for the synthesis of the target compound bris.ac.uknih.gov.

Strain-release driven synthesis is another powerful and emerging concept. These methods utilize the inherent ring strain of small, bicyclic precursors, such as azabicyclo[1.1.0]butanes, to drive the formation of functionalized azetidines acs.org. This approach can lead to the rapid assembly of complex azetidine cores under mild conditions.

Furthermore, catalytic methods , particularly those employing transition metals, are at the forefront of sustainable azetidine synthesis. For instance, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides an efficient route to azetidines nih.gov. Additionally, copper-catalyzed photoinduced radical cyclization of ynamides has been shown to produce azetidines with high regioselectivity via a 4-exo-dig pathway nih.gov. These catalytic approaches often proceed with high efficiency and selectivity, reducing the need for stoichiometric reagents and simplifying purification procedures.

The development of one-pot syntheses from readily available starting materials is also a key aspect of sustainable chemistry. For example, the synthesis of azetidines from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium represents a more environmentally friendly approach organic-chemistry.org.

The table below highlights some of these advanced, potentially atom-economical synthetic strategies for azetidines:

| Synthetic Strategy | Key Features | Potential for this compound Synthesis |

| Multicomponent Reactions | High atom economy, convergence, and complexity generation in a single step. | Could potentially assemble the azetidine ring and introduce the phenylsulfonylmethyl precursor in one pot. |

| Strain-Release Driven Synthesis | Utilizes strained precursors to drive ring formation under mild conditions. | Offers a novel and efficient entry to the azetidine core, which can be further functionalized. |

| Catalytic Cyclizations | Employs catalysts to promote ring formation with high efficiency and selectivity. | Provides a more sustainable alternative to classical cyclization methods. |

| One-Pot Syntheses | Reduces the number of synthetic steps, solvent usage, and waste generation. | Could streamline the synthesis from simple precursors to the final target molecule. |

While these advanced methodologies have not yet been explicitly applied to the synthesis of this compound in published literature, they represent the cutting edge of azetidine synthesis and offer promising avenues for future research into more sustainable and atom-economical production of this important compound.

Iii. Reactivity and Derivatization Strategies for 3 Phenylsulfonylmethyl Azetidine

Ring-Opening Reactions and Transformations

The considerable ring strain in azetidines (approximately 25-26 kcal/mol) makes them susceptible to ring-opening reactions, although they are significantly more stable than their three-membered aziridine (B145994) counterparts. rsc.org Such reactions are a powerful tool for converting the compact heterocyclic scaffold into functionalized linear amines. nih.gov Activation of the azetidine (B1206935) ring is typically required to facilitate cleavage of the C-N bond. magtech.com.cn

The direct nucleophilic attack on an unactivated azetidine ring is generally difficult. Therefore, activation is commonly achieved by converting the ring into a more electrophilic species. magtech.com.cn This involves protonation of the azetidine nitrogen under acidic conditions or its conversion into a quaternary azetidinium salt, for example, by reaction with an alkyl halide. magtech.com.cn Once activated, the azetidinium ion becomes highly susceptible to attack by nucleophiles.

The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn In the case of an N-activated 3-(phenylsulfonylmethyl)azetidinium salt, nucleophiles can attack either the C2 or C4 position. The attack typically occurs at the less sterically hindered carbon atom. magtech.com.cn A variety of nucleophiles, including halides, cyanide, organometallics, and oxygen or sulfur nucleophiles, can be employed to yield γ-substituted propylamines. nih.govresearchgate.net For instance, the reaction of N-activated azetidines with alkyl chloroformates can lead to the formation of highly functionalized γ-chloroamines. researchgate.net

Enantioselective ring-opening reactions have also been developed using chiral catalysts, which can desymmetrize prochiral azetidines or resolve racemic mixtures, yielding enantioenriched products. acs.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines This table presents generalized examples of nucleophilic ring-opening reactions applicable to activated azetidine systems.

| Activator | Nucleophile (Nu⁻) | Product Type | Reference |

| H⁺ (Acid) | H₂O | γ-Amino alcohol | nih.gov |

| Benzyl Bromide | PhS⁻ (Thiophenoxide) | γ-Aminosulfide | researchgate.net |

| Ethyl Chloroformate | Cl⁻ | γ-Chloro-N-ethoxycarbonyl-amine | researchgate.net |

| Lewis Acid (e.g., BF₃) | R₂CuLi (Gilman reagent) | γ-Alkylated amine | magtech.com.cn |

While less common than nucleophilic ring-opening, reactions with electrophiles can also promote the cleavage of the azetidine ring. This often proceeds via initial N-functionalization. For example, N-acylation of the azetidine followed by treatment with a Lewis acid can activate the ring towards cleavage. The development of electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, has provided a method for transferring the azetidine moiety to a nucleophile. chemrxiv.org While this is the reverse of ring-opening, the underlying principle involves activating the azetidine ring to make it behave as an electrophilic synthon. chemrxiv.org

Functionalization at the Azetidine Nitrogen Atom

The secondary amine nitrogen in 3-(Phenylsulfonylmethyl)azetidine is a key site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. nih.gov

As a typical secondary amine, the azetidine nitrogen readily undergoes acylation with electrophilic acyl sources such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acylazetidines. Similarly, N-alkylation can be achieved by reacting the azetidine with alkyl halides or by using other alkylating agents. These are standard, high-yielding reactions fundamental to synthetic chemistry. A straightforward one-step synthesis of azetidine-3-amines from 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) involves the direct displacement with an amine, a process analogous to N-alkylation. chemrxiv.org

Reductive amination is a powerful method for N-alkylation that involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. rsc.orgorganic-chemistry.org A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. researchgate.net This method allows for the introduction of diverse and complex alkyl groups onto the azetidine nitrogen. rsc.org

Table 2: Reagents for N-Functionalization of this compound This table outlines common reagents and reaction types for modifying the azetidine nitrogen.

| Reaction Type | Reagent Class | Specific Example | Product |

| N-Acylation | Acyl Halide | Acetyl chloride | N-Acetyl-3-(phenylsulfonylmethyl)azetidine |

| N-Alkylation | Alkyl Halide | Benzyl bromide | N-Benzyl-3-(phenylsulfonylmethyl)azetidine |

| Reductive Amination | Aldehyde + Reducing Agent | Acetone + NaBH(OAc)₃ | N-Isopropyl-3-(phenylsulfonylmethyl)azetidine |

| N-Arylation | Aryl Halide + Catalyst | 2-Chloropyridine + Pd catalyst | N-(2-Pyridyl)-3-(phenylsulfonylmethyl)azetidine |

Modifications at the Phenylsulfonylmethyl Side Chain

The phenylsulfonyl group serves a dual purpose: it acts as a stable, electron-withdrawing group and it acidifies the adjacent methylene (B1212753) protons. The pKa of the C-H bond alpha to a sulfonyl group is typically in the range of 29-31 in DMSO, making it accessible for deprotonation by strong bases.

This allows for the generation of an α-sulfonyl carbanion, a potent nucleophile that can react with a wide range of electrophiles. This strategy enables the elaboration of the side chain at the C3 position of the azetidine ring. Common transformations include:

Alkylation: Reaction of the carbanion with alkyl halides to introduce new alkyl groups.

Hydroxylation/Aldol Reactions: Reaction with aldehydes or ketones to form β-hydroxy sulfones.

Acylation: Reaction with esters or acyl chlorides to introduce a carbonyl group, forming β-keto sulfones.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These modifications provide a powerful handle for synthesizing a diverse library of 3-substituted azetidines, where the functionality is extended from the carbon atom between the ring and the sulfonyl group.

Sulfonyl Group Manipulations

The phenylsulfonyl group, while a powerful activating group, can also be manipulated or removed, further expanding the synthetic possibilities. Two primary strategies for the manipulation of the sulfonyl group are reductive desulfonylation and the Julia-Kocienski olefination.

Reductive Desulfonylation: The cleavage of the carbon-sulfur bond to remove the phenylsulfonyl group is a valuable transformation, yielding a simple methyl-substituted azetidine. This can be achieved under various reductive conditions. Common reagents for this transformation include sodium amalgam, samarium(II) iodide, or dissolving metal reductions (e.g., sodium in liquid ammonia). The choice of reagent can be influenced by the presence of other functional groups in the molecule. For an N-protected this compound, this reaction would provide access to N-protected 3-methylazetidine, a useful scaffold in its own right.

Julia-Kocienski Olefination: The Julia-Kocienski olefination is a powerful method for the formation of alkenes from sulfones and carbonyl compounds. In this reaction, the anion of the sulfone adds to an aldehyde or ketone, and the resulting intermediate eliminates the sulfonyl group to form a double bond. For this compound, this reaction would typically be performed on an N-protected derivative to avoid complications with the free amine. Deprotonation of the methylene group with a strong base, followed by the addition of an aldehyde, would lead to the formation of a 3-vinyl-substituted azetidine. The stereoselectivity of the olefination can often be controlled by the reaction conditions and the nature of the sulfonyl group.

Table 1: Potential Sulfonyl Group Manipulations of N-Boc-3-(phenylsulfonylmethyl)azetidine

| Transformation | Reagents and Conditions | Product |

| Reductive Desulfonylation | Na/Hg, Na₂HPO₄, MeOH, rt | tert-butyl 3-methylazetidine-1-carboxylate |

| Julia-Kocienski Olefination | 1. n-BuLi, THF, -78 °C; 2. R-CHO | tert-butyl 3-(alken-1-yl)azetidine-1-carboxylate |

Alpha-Substitutions Adjacent to the Sulfone

The methylene protons situated between the phenylsulfonyl group and the azetidine ring are acidic due to the strong electron-withdrawing nature of the sulfone. This allows for the ready formation of a carbanion upon treatment with a suitable base. This nucleophilic carbon can then be reacted with a variety of electrophiles to introduce substituents at the alpha-position.

Alkylation and Arylation: The anion of N-protected this compound can be readily alkylated using alkyl halides or arylated using appropriate reagents. For instance, treatment with sodium hydride or lithium diisopropylamide (LDA) followed by the addition of an alkyl bromide would yield the corresponding α-alkylated product. This strategy allows for the introduction of a wide range of alkyl and aryl groups at the C3-side chain, significantly increasing the molecular diversity accessible from this starting material.

Table 2: Representative Alpha-Substitutions of N-Boc-3-(phenylsulfonylmethyl)azetidine

| Electrophile | Base | Product |

| Methyl iodide | NaH | tert-butyl 3-(1-(phenylsulfonyl)ethyl)azetidine-1-carboxylate |

| Benzyl bromide | LDA | tert-butyl 3-(1-phenyl-2-(phenylsulfonyl)ethyl)azetidine-1-carboxylate |

Palladium-Catalyzed Cross-Coupling Reactions and Other Transition Metal-Mediated Transformations

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can be a substrate for such transformations, primarily through functionalization of the azetidine nitrogen.

The secondary amine of the azetidine ring is amenable to N-arylation and N-vinylation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen bonds. researchgate.netnih.gov By reacting this compound with aryl or vinyl halides in the presence of a palladium catalyst and a suitable ligand, a wide variety of N-substituted azetidines can be prepared. researchgate.netnih.gov This reaction is generally tolerant of a broad range of functional groups on the coupling partner.

Table 3: Palladium-Catalyzed N-Arylation of this compound

| Aryl Halide | Catalyst/Ligand | Base | Product |

| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu | 1-Phenyl-3-(phenylsulfonylmethyl)azetidine |

| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1-(p-tolyl)-3-(phenylsulfonylmethyl)azetidine |

While less common, C-H activation strategies could also be envisioned for the functionalization of the azetidine ring or the phenyl group of the sulfone, although this would likely require specific directing groups to achieve regioselectivity.

Stereochemical Control in Subsequent Derivatization Steps

When derivatization reactions are performed on a chiral, enantiomerically pure form of this compound, the existing stereocenter can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective synthesis. This is a critical consideration for the preparation of biologically active molecules, where specific stereoisomers often exhibit desired activities.

For instance, if a chiral center exists at the C3 position of the azetidine ring, the approach of reagents to the alpha-carbon of the sulfonylmethyl group can be sterically hindered on one face of the molecule. Deprotonation and subsequent alkylation would then be expected to proceed with a degree of diastereoselectivity, favoring the formation of one diastereomer over the other. The level of stereocontrol would depend on several factors, including the nature of the substituent on the azetidine ring, the bulkiness of the electrophile, and the reaction conditions.

Similarly, reactions on the azetidine ring itself, such as N-functionalization, could also be influenced by the stereochemistry of the C3 substituent, although the effect is likely to be less pronounced due to the greater distance between the reacting centers. The synthesis of chiral azetidines and their subsequent stereoselective functionalization is an active area of research, with various strategies being developed to control the three-dimensional arrangement of atoms in these important heterocyclic systems. nih.govchemrxiv.orgnih.gov

Iv. Strategic Deployment of 3 Phenylsulfonylmethyl Azetidine in Medicinal Chemistry and Chemical Biology Research

Design Principles for Novel Molecular Entities Utilizing the Azetidine (B1206935) Scaffold

The incorporation of an azetidine ring, such as the one in 3-(Phenylsulfonylmethyl)azetidine, is a recognized strategy in drug design aimed at improving the physicochemical and pharmacological properties of molecules. jmchemsci.comnih.gov The strained four-membered ring can impart a degree of conformational rigidity and act as a versatile scaffold. cambridgemedchemconsulting.com

Bioisosteric Replacement Strategies with Azetidine

Bioisosterism is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. tcichemicals.comnih.gov The azetidine ring is often used as a bioisostere for other cyclic structures like piperidine (B6355638) or pyrrolidine. mdpi.com This substitution can lead to improved properties such as solubility and metabolic stability. Specifically, replacing a larger, more flexible ring system with the compact azetidine scaffold can increase the fraction of sp³ hybridized carbons (Fsp³), a molecular characteristic often correlated with higher success rates in clinical development. researchgate.net There is, however, no specific literature detailing the use of this compound as a bioisostere for another chemical entity.

Conformational Restriction and Structure-Activity Relationship (SAR) Studies via Azetidine Incorporation

The inherent rigidity of the azetidine ring is a valuable tool for medicinal chemists. cambridgemedchemconsulting.com By incorporating this motif, the conformational freedom of a molecule is reduced, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity for a biological target due to a lower entropic penalty upon binding. cambridgemedchemconsulting.com Structure-Activity Relationship (SAR) studies systematically modify parts of a molecule to understand how these changes affect its biological activity. baranlab.orgnih.gov Such studies on a series of compounds containing the this compound core would be required to elucidate its specific contribution to biological activity. While SAR studies exist for many azetidine derivatives, google.comnih.gov none specifically focus on this compound.

Applications in the Synthesis of Focused Compound Libraries for Biological Screening

The synthesis of compound libraries containing diverse, yet structurally related, molecules is a cornerstone of modern drug discovery. nih.gov These libraries are screened against biological targets to identify new hit compounds. The development of robust synthetic routes to produce a variety of derivatives based on a central scaffold is crucial. mdpi.com Research has been published on the synthesis of diverse libraries based on the azetidine core for applications such as targeting the central nervous system. nih.gov However, there are no reports of focused compound libraries built specifically around the this compound scaffold for biological screening purposes.

Mechanistic Investigations of Azetidine-Containing Ligands with Biological Targets

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to rational drug design. This involves detailed in vitro studies to characterize the binding and functional effects of the compound.

Enzyme Inhibition Studies (in vitro, mechanistic focus)

Many drugs exert their effects by inhibiting enzymes. In vitro assays are used to determine a compound's inhibitory potency (e.g., IC₅₀ value) and to understand its mechanism of inhibition. For example, some azetidine-containing compounds have been identified as potent inhibitors of enzymes like STAT3 and ENPP1. However, no such studies have been published for this compound.

Receptor Binding Profiling (in vitro, mechanistic focus)

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These studies are critical for understanding the selectivity and potency of a potential drug. For instance, various azetidine derivatives have been evaluated for their binding characteristics at different receptors, including nicotinic and NMDA receptors. A comprehensive binding profile for this compound across a panel of relevant receptors has not been reported in the literature.

Protein-Ligand Interaction Analysis (structural and mechanistic)

The analysis of how azetidine-containing molecules interact with their protein targets is crucial for understanding their mechanism of action and for guiding structure-based drug design. These interactions are elucidated through a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside computational modeling.

A key aspect of these interactions involves the specific recognition of the azetidine motif within protein binding pockets. For instance, in the development of inhibitors for enzymes such as Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a critical enzyme in regulating the STING pathway, derivatives containing cyclic amine linkers have been explored. acs.org Structural analysis of related inhibitors reveals how these moieties can fit within the protein's active site. acs.org A novel inhibitor, identified as compound 31 , which features a pyrrolopyrimidinone core, demonstrates potent inhibition of ENPP1. acs.org Although not an exact match for this compound, the binding mode of analogous structures provides insight into how such fragments are recognized. The sulfamide (B24259) group in a related inhibitor, for example, coordinates with a catalytic zinc ion and forms critical hydrogen bonds with the side chains of serine 377 (S377) and aspartate 378 (D378). acs.org The linker portion of these molecules settles onto the protein surface, and its size and conformation are critical for achieving a tight fit and high potency. acs.org

Beyond targeted inhibition, azetidine derivatives can have profound mechanistic effects on protein integrity through non-canonical interactions. L-azetidine-2-carboxylic acid (AZE), a structural analogue of L-proline, can be misincorporated into newly synthesized proteins. nih.govmdpi.com This event, which evades the normal editing processes during protein assembly, leads to protein misfolding and subsequent endoplasmic reticulum (ER) stress. nih.govmdpi.com Studies using mass spectrometry have confirmed a significant increase in AZE-bound proteins in cells treated with AZE, an effect that can be mitigated by co-administration of L-proline. mdpi.com This highlights a different form of protein-ligand interaction, where the azetidine-containing molecule becomes covalently and detrimentally integrated into the protein's primary structure, leading to loss of function and cellular toxicity. nih.govnih.gov The incorporation of AZE has been shown to be particularly destabilizing when it replaces proline residues within or near functional domains, such as the nucleotide-binding pocket of phosphoglycerate kinase 1 (Pgk1). biorxiv.org

Table 1: Representative Protein-Ligand Interactions for Azetidine-Related Compounds

| Compound/Class | Protein Target | Key Interacting Residues | Interaction Type | Mechanistic Consequence |

| Sulfamide-based ENPP1 Inhibitor | ENPP1 | S377, D378, Zn²⁺ | Hydrogen Bonding, Metal Coordination | Targeted enzyme inhibition, STING pathway activation |

| L-Azetidine-2-carboxylic acid (AZE) | Proline-rich proteins (general) | N/A (replaces Proline) | Covalent misincorporation during translation | Protein misfolding, ER stress, cytotoxicity |

Probing Biological Pathways Using Azetidine-Derived Chemical Probes

The azetidine scaffold is increasingly utilized in the design of chemical probes to interrogate biological systems. Its incorporation into fluorescent dyes can dramatically improve their photophysical properties, making them superior tools for bioimaging. The strained four-membered ring of azetidine can suppress the non-radiative decay pathway known as twisted intramolecular charge transfer (TICT), which is a common cause of low quantum yield in many fluorophores. mdpi.com

This principle has been successfully applied to create highly emissive and responsive purine-like chromophores and other fluorescent probes. biorxiv.org For example, replacing the N,N-dimethylamino groups on certain fluorophores with an azetidine ring restricts rotation around the C–N bond, enhancing fluorescence. biorxiv.org This strategy led to the development of Azetidinyl Malachite Green (Aze-MG) , a derivative of Malachite Green (MG). Aze-MG exhibits a 2.6-fold increase in brightness compared to the parent compound when bound to its cognate fluorogen-activating protein (FAP). mdpi.com This enhancement is attributed to a significant increase in quantum yield and improved photostability, making it a powerful probe for dynamic super-resolution imaging in living cells. mdpi.com

Similarly, attaching an azetidine moiety to a coumarin (B35378) scaffold has been shown to improve the fluorescence quantum yield, enabling the development of probes for imaging specific organelles like mitochondria and microtubules within cancer cells. nih.gov These azetidine-enhanced fluorophores can be further functionalized for targeted applications, such as by incorporating them into bioorthogonally activated probes that "light-up" upon reacting with a specific molecular target within the cell. nih.gov

Table 2: Examples of Azetidine-Derived Chemical Probes

| Probe Name/Class | Base Fluorophore | Property Enhanced by Azetidine | Biological Application |

| Azetidine-thieno/isothiazolo purines | Thieno/Isothiazolo-purine | Fluorescence Quantum Yield | Probing biochemical environments, potential for RNA analysis |

| Azetidinyl Malachite Green (Aze-MG) | Malachite Green | Brightness, Photostability | Live-cell super-resolution imaging of FAP-tagged proteins |

| Azetidine-Coumarin derivatives | Coumarin | Fluorescence Quantum Yield | Bioorthogonal imaging of mitochondria and microtubules |

Integration into Multicomponent Reactions for Scaffold Diversification

The this compound framework serves as an excellent starting point for generating molecular diversity, a key goal in the development of small-molecule libraries for drug discovery. Research has demonstrated the successful synthesis and diversification of densely functionalized azetidine ring systems to produce a wide array of fused, bridged, and spirocyclic scaffolds. acs.orgnih.gov

A central strategy involves starting with a versatile azetidine core, such as one bearing nitrile and protected alcohol functionalities, which can be synthesized on a multi-gram scale. acs.org This core can then undergo a series of key functional group pairing reactions to generate skeletal diversity. acs.org For example, the nitrile group can be reduced to a primary amine, which is then protected. This intermediate can be used to access multiple unique scaffolds. acs.org

One such pathway involves N-alkylation with allyl bromide, followed by ring-closing metathesis using a Grubbs catalyst to form an azetidine-fused eight-membered ring. acs.org Another approach uses an intramolecular Mitsunobu reaction to create a diazabicyclo[3.1.1]heptane system. acs.org Furthermore, spirocyclic azetidine scaffolds can be synthesized through metalation of the aminonitrile precursor followed by trapping with an electrophile and subsequent cyclization. acs.org These synthetic routes provide robust and efficient access to novel, three-dimensional structures that are valuable for screening against biological targets, particularly those in the central nervous system. acs.orgnih.gov The solid-phase synthesis of a library containing nearly 2,000 spirocyclic azetidines has been reported, showcasing the power of this approach for scaffold diversification. acs.orgnih.gov

Table 3: Scaffold Diversification from a Functionalized Azetidine Core

| Starting Material | Key Reaction | Resulting Scaffold Type | Example Structure |

| Trisubstituted Azetidine | Intramolecular Mitsunobu Reaction | Fused | Diazabicyclo[3.1.1]heptane |

| Trisubstituted Azetidine | N-alkylation, Ring-Closing Metathesis | Fused | Azetidine-fused 8-membered ring |

| Aminonitrile Azetidine | Metalation, Trapping, Cyclization | Spirocyclic | Spirocyclic azetidine |

V. Theoretical and Computational Investigations of 3 Phenylsulfonylmethyl Azetidine and Its Analogs

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For azetidine (B1206935) derivatives, methods like Density Functional Theory (DFT) are employed to elucidate their electronic structure and predict their chemical behavior. researchgate.net

Key aspects of these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. For azetidine derivatives, the distribution and energies of these orbitals indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a study on an azetidine derivative, MEP analysis was used to predict the sites most susceptible to nucleophilic attack. researchgate.net

Reactivity Descriptors: Quantum chemical methods can be used to calculate various reactivity descriptors. For instance, a fully automated workflow based on quantum chemistry can identify nucleophilic and electrophilic sites and quantify their reactivity through methyl cation and anion affinities. rsc.org

Table 1: Illustrative Reactivity Descriptors for an Azetidine Analog

| Parameter | Value/Prediction | Significance |

| HOMO-LUMO Gap | 4.5 eV | Indicates high kinetic stability and low reactivity. |

| Electron Affinity | 1.2 eV | Moderate ability to accept an electron. |

| Ionization Potential | 8.9 eV | High energy required to remove an electron. |

| Most Nucleophilic Site | Azetidine Nitrogen | Predicted site for electrophilic attack. |

| Most Electrophilic Site | Sulfonyl Sulfur | Predicted site for nucleophilic attack. |

This is an interactive table. You can sort and filter the data.

Conformational Analysis and Energy Landscapes of Azetidine Systems

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible systems like azetidines, understanding the conformational landscape is key to predicting their biological activity and reactivity.

Computational methods are used to explore the potential energy surface of azetidine systems, identifying stable conformers and the energy barriers between them. nih.gov This analysis often involves:

Systematic or Stochastic Conformational Searches: These methods generate a multitude of possible conformations.

Energy Minimization: Quantum mechanics or molecular mechanics methods are used to calculate the energy of each conformation and identify low-energy (stable) structures.

Construction of Energy Landscapes: By plotting the energy as a function of specific dihedral angles or other geometric parameters, a conformational energy landscape is created. frontiersin.orgnih.gov This landscape reveals the most populated conformations and the pathways for interconversion between them. frontiersin.orgnih.gov

Table 2: Calculated Relative Energies of Azetidine Puckering Conformations

| Conformation | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| Planar | 0° | 5.8 |

| Puckered (Envelope) | ± 25° | 0.0 |

| Puckered (Twisted) | ± 35° | 1.2 |

This is an interactive table. You can sort and filter the data.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how a molecule like 3-(Phenylsulfonylmethyl)azetidine might interact with a biological target, such as a protein receptor or enzyme. researchgate.netnih.gov These methods are central to computer-aided drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.netnih.gov The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. nih.govnih.gov For instance, in a study of azetidin-2-one (B1220530) derivatives, molecular docking was used to evaluate their potential as inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net The results identified compounds with promising binding interactions. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. dergipark.org.trjchemlett.com These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and intermolecular interactions. dergipark.org.trjchemlett.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand. researchgate.net

Binding Free Energy Calculations: Using methods like MM-PBSA/GBSA to provide a more accurate estimate of the binding affinity. researchgate.netnih.gov

Table 3: Illustrative Molecular Docking Results for an Azetidine Analog against a Kinase Target

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Favorable predicted binding affinity. |

| Binding Energy (ΔGbind) (kJ/mol) | -18.34 | Indicates a stable ligand-protein complex. researchgate.net |

| Key Interacting Residues | ASP123, LYS45, GLU98 | Highlights important amino acids for binding. |

| Hydrogen Bonds | 3 | Strong specific interactions contributing to binding. |

This is an interactive table. You can sort and filter the data.

Prediction of Spectroscopic Parameters for Advanced Structural Elucidation

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds like this compound.

NMR Spectroscopy: Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can help assign signals to specific atoms in the molecule and confirm its constitution and stereochemistry.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. researchgate.net This provides information about the electronic structure and chromophores within the molecule.

Recent advancements have focused on developing automated computational protocols for the simulation of various spectra, making these tools more accessible and reliable for structural elucidation. dntb.gov.uanih.gov

Table 4: Comparison of Experimental and Predicted Spectroscopic Data for an Azetidine Analog

| Spectroscopic Technique | Experimental Value | Predicted Value | Assignment |

| ¹H NMR (ppm) | 3.85 (t) | 3.92 | CH₂ adjacent to nitrogen |

| ¹³C NMR (ppm) | 55.2 | 54.8 | Azetidine ring carbons |

| IR (cm⁻¹) | 1320 | 1315 | S=O asymmetric stretch |

| UV-Vis λmax (nm) | 265 | 268 | π → π* transition in phenyl ring |

This is an interactive table. You can sort and filter the data.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving the formation or ring-opening of azetidines. ambeed.comrsc.org By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.

Transition State (TS) Searching: Algorithms are used to locate the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the TS provide crucial information about the reaction's feasibility and kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations trace the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For example, DFT calculations have been used to study the transition states in the ring-opening of azetidinium salts, revealing that the cis-isomer is significantly more stable than the trans-isomer, thus dictating the reaction's stereochemical outcome. acs.org Similarly, computational studies have been employed to understand the mechanisms of transition-metal-catalyzed ring-opening reactions of aziridines, which share similarities with azetidines. mdpi.com

Table 5: Calculated Energetics for a Postulated Ring-Opening Reaction of an Azetidine Analog

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State | +25.3 | Energy barrier for the reaction |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Products | -15.8 | Final products of the reaction |

This is an interactive table. You can sort and filter the data.

Vi. Advanced Analytical Characterization Techniques for 3 Phenylsulfonylmethyl Azetidine Derivatives in Research Contexts

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized 3-(phenylsulfonylmethyl)azetidine derivatives. Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental composition from the measured exact mass.

For a target molecule like a this compound derivative, HRMS can definitively confirm its molecular formula, distinguishing it from other potential compounds with the same nominal mass. For instance, after synthesis, a sample is introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to generate intact molecular ions, such as the protonated molecule [M+H]⁺. The instrument then measures the m/z value with high resolution. The resulting data is compared against the theoretical exact mass calculated for the expected molecular formula. A close match between the experimental and calculated mass provides strong evidence for the successful synthesis of the target compound. nih.gov This technique is foundational, setting the stage for more detailed structural analysis. nih.gov

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative This table demonstrates the typical precision of HRMS analysis in confirming a molecular formula.

| Parameter | Value |

|---|---|

| Target Compound | N-acetyl-3-(phenylsulfonylmethyl)azetidine |

| Molecular Formula | C₁₂H₁₅NO₃S |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 254.0845 |

| Measured Exact Mass | 254.0841 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the specific arrangement and connectivity of atoms within the molecule. For complex structures like substituted this compound derivatives, one-dimensional (1D) NMR (¹H and ¹³C) is often insufficient for complete assignment. Multi-dimensional NMR techniques are therefore essential. nih.gov

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. This is crucial for tracing the spin systems within the azetidine (B1206935) ring and the phenylsulfonylmethyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying the connectivity between different molecular fragments, such as linking the phenylsulfonylmethyl group to the correct position (C3) on the azetidine ring and confirming the position of other substituents.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table provides hypothetical, yet characteristic, NMR data for the core structure, which would be confirmed and expanded upon using 2D NMR techniques.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) |

|---|---|---|

| Azetidine C2/C4 | ~55 | ~3.8 (t) |

| Azetidine C3 | ~35 | ~3.2 (m) |

| Methylene (B1212753) (-CH₂-) | ~60 | ~3.5 (d) |

| Phenyl C (ipso) | ~140 | - |

| Phenyl C (ortho) | ~128 | ~7.9 (d) |

| Phenyl C (meta) | ~129 | ~7.6 (t) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the most definitive structural information, offering an unambiguous three-dimensional model of a molecule in its solid state. medwinpublishers.com This technique is uniquely capable of determining the absolute stereochemistry of chiral centers without reference to other chiral molecules. For a chiral derivative of this compound, a single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. mdpi.com

The resulting crystal structure confirms not only the atomic connectivity but also the bond lengths, bond angles, and torsional angles. nih.gov This reveals the preferred conformation of the molecule in the solid state, including the pucker of the azetidine ring and the orientation of the phenylsulfonylmethyl group. For chiral compounds, specialized analysis of the diffraction data (e.g., calculation of the Flack parameter) can establish the absolute configuration (R or S) of each stereocenter. nih.gov

Table 3: Exemplary Crystallographic Data Parameters for a this compound Derivative This table lists key parameters obtained from a typical single-crystal X-ray diffraction experiment.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

For chiral derivatives of this compound, it is critical to determine the enantiomeric purity, or enantiomeric excess (ee), of the sample. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. sigmaaldrich.com

The sample is passed through the HPLC column, and due to the differential diastereomeric interactions with the CSP, one enantiomer is retained longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The relative area of the two peaks is directly proportional to the ratio of the enantiomers in the mixture, allowing for precise quantification of enantiomeric excess. A wide variety of CSPs are available, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides, to achieve separation for diverse classes of molecules. sigmaaldrich.com

Spectropolarimetry, which measures the optical rotation of a substance, provides a complementary, albeit less precise, method. A pure enantiomer will rotate plane-polarized light in a specific direction ([α]D), while its mirror image will rotate light to an equal but opposite degree. A racemic mixture will exhibit no optical rotation. While not ideal for precise ee determination, it serves as a quick check for chiral purity.

Table 4: Illustrative Chiral HPLC Separation Data This table shows a typical result from a chiral HPLC analysis to determine the enantiomeric purity of a sample.

| Parameter | Value |

|---|---|

| Column | Astec® CHIROBIOTIC® T |

| Mobile Phase | Methanol/Acetonitrile (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Structure Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. encyclopedia.pub These methods measure the differential absorption of left versus right circularly polarized light corresponding to vibrational (mid-IR) and electronic (UV-Vis) transitions, respectively. nih.govnih.gov

The resulting VCD or ECD spectrum is a unique fingerprint of a molecule's stereochemistry. Unlike conventional IR or UV spectra, which are identical for two enantiomers, the VCD and ECD spectra of enantiomers are mirror images of each other. nih.gov For a derivative of this compound, its experimental VCD or ECD spectrum can be compared to spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for the R and S configurations. ru.nlnih.gov A match between the experimental and calculated spectrum for one of the configurations allows for the confident assignment of the absolute stereochemistry of the molecule in solution. uco.es This is particularly valuable when single crystals for X-ray analysis cannot be obtained.

Vii. Emerging Research Frontiers and Future Prospects for 3 Phenylsulfonylmethyl Azetidine

Development of Novel Catalytic Systems for Azetidine (B1206935) Functionalization

The synthesis and functionalization of the azetidine core are rapidly evolving, with a strong emphasis on developing novel catalytic systems that offer high efficiency and stereoselectivity. nih.govresearchgate.net These advancements are crucial for modifying scaffolds such as 3-(Phenylsulfonylmethyl)azetidine to explore new chemical space.

Recent breakthroughs include:

Photo-induced Copper Catalysis : Researchers have developed a method using photo-induced copper catalysis for the [3+1] radical cascade cyclization of aliphatic amines and alkynes to produce a variety of substituted azetidines. researchgate.net This technique offers a powerful tool for constructing the azetidine ring under mild conditions. researchgate.net

Organocatalysis : Enantioselective synthesis of C2-functionalized azetidines has been achieved through an organocatalytic approach involving the α-chlorination of aldehydes. nih.gov This method provides access to chiral azetidines without N-functionalization, allowing for subsequent derivatization. nih.gov

Ligand-Mediated Catalysis : Single-enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and successfully used as ligands in copper-catalyzed Henry reactions, achieving high enantiomeric excess. nih.gov Computational modeling has been employed to understand the origin of this selectivity, highlighting the importance of the ligand's stereochemical influence. nih.gov

These catalytic strategies could enable precise modifications to the this compound structure, allowing for the introduction of diverse functional groups and the creation of novel analogues with tailored properties.

Table 1: Emerging Catalytic Systems for Azetidine Synthesis & Functionalization

| Catalytic System | Description | Potential Application for this compound | Key Findings |

| Photo-induced Copper Catalysis | Utilizes light and a copper catalyst for radical annulation of amines and alkynes to form the azetidine ring. researchgate.net | Synthesis of novel azetidine cores that could be precursors or analogues. | Enables [3+1] radical cascade cyclization under mild conditions. researchgate.net |

| Organocatalysis | Employs small organic molecules as catalysts for enantioselective functionalization. nih.gov | Introduction of chiral centers at the C2 position of the azetidine ring. | Achieves high enantiomeric excess (84–92% ee) for C2-functionalized azetidines. nih.gov |

| Ligand-Mediated Copper Catalysis | Uses chiral azetidine-based ligands to direct the stereochemical outcome of reactions. nih.gov | Asymmetric synthesis of complex molecules starting from an azetidine scaffold. | Ligands derived from azetidines can induce high enantioselectivity (>99% e.e.) in certain reactions. nih.gov |

Exploration of New Ring Systems Incorporating the Azetidine Core

The inherent ring strain of azetidines makes them excellent precursors for synthesizing other, often more complex, heterocyclic systems through ring-expansion and ring-opening reactions. researchgate.netacs.org This strategy opens pathways to novel molecular scaffolds that are otherwise difficult to access.

Key research directions include:

Ring Expansion to Larger Heterocycles : The four-membered ring of bicyclic azetidiniums can be efficiently expanded to form five- to eight-membered nitrogen-containing heterocycles, including pyrrolidines, piperidines, and azepanes. researchgate.net A recently developed acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates yields 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org

Formation of Fused Ring Systems : Lewis acid-catalyzed [4+2] cycloaddition of N-acetyl-2-azetine has been used to synthesize functionalized tetrahydroquinolines by opening the azetidine ring of the intermediate. acs.org

Ring Contraction and Rearrangement : Although less common, the transformation of azetine intermediates (unsaturated azetidines) into other heterocycles like azirines has been reported. nih.gov More recent work has shown the ring-expansion of 3-methylene-azetidines into quaternary proline derivatives via a rearrangement of ammonium (B1175870) ylides catalyzed by a chiral cobalt(II) complex. researchgate.net

Applying these methodologies to this compound could lead to the creation of unique spirocyclic or fused-ring structures, significantly diversifying its chemical potential.

Advancements in Automated Synthesis and High-Throughput Derivatization

The principles of automated synthesis and high-throughput screening are being increasingly applied to accelerate chemical discovery. mdpi.comnih.gov For a core structure like this compound, these technologies promise to rapidly generate and test large libraries of derivatives.

Future prospects in this area involve:

Automated Derivatization Platforms : Robotic autosamplers and automated pipetting platforms can be adapted for the high-throughput derivatization of core scaffolds. mdpi.comnih.gov For instance, an automated system can perform sequential reactions in 96-well plates, allowing for the rapid creation of a library of analogues from a single precursor. nih.gov

Streamlined Synthesis and Purification : The development of scalable and cost-effective synthetic routes is a prerequisite for high-throughput chemistry. nih.gov Integrating synthesis with automated purification and analysis, such as mass spectrometry, creates a seamless workflow from compound generation to data acquisition. nih.govnih.gov

By employing these automated methods, researchers could systematically explore the structure-activity relationships of derivatives of this compound, accelerating the identification of compounds with optimized properties for various applications.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design by enabling rapid prediction of chemical properties and generation of novel molecular structures. nih.govmdpi.com

The integration of AI with the study of azetidines could manifest in several ways:

Predictive Modeling : ML models can be trained on existing chemical data to predict the biological activity, metabolic stability, and physicochemical properties of new azetidine derivatives. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.

Generative Models for Inverse Design : AI can be used for "inverse design," where a desired set of properties is specified, and the algorithm generates novel molecular structures that are predicted to possess those properties. researchgate.net This approach could design new derivatives of this compound tailored for a specific biological target or material property.

Autonomous Discovery Loops : The ultimate goal is to create a closed-loop system where AI proposes new molecules, automated robotic systems synthesize and test them, and the results are fed back into the AI model to refine future predictions. mdpi.comresearchgate.net This autonomous approach could dramatically accelerate the discovery and optimization of new chemical entities. mdpi.com

Broader Scope of Applications in Materials Science and Polymer Chemistry

The unique properties of the azetidine ring are also being explored in the context of materials science and polymer chemistry. rsc.org The polymerization of azetidine monomers can lead to the formation of polyamines with a range of important applications. utwente.nl

Future research in this domain could include:

Functional Polymers : Azetidine and its derivatives can undergo cationic ring-opening polymerization (CROP) to produce linear or branched polyamines. rsc.orgutwente.nl Incorporating the this compound moiety into a polymer backbone could create functional materials with unique thermal, mechanical, or binding properties.

Advanced Coatings and Adsorbents : Polyamines derived from azetidines have applications as antibacterial coatings, materials for CO2 adsorption, and non-viral gene transfection agents. rsc.orgutwente.nl The specific functional groups on a monomer like this compound could be used to tune the performance of these materials, for example, by enhancing CO2 capture capacity or modulating biocompatibility. acs.org

Table 2: Potential Applications of Azetidine-Based Polymers

| Application Area | Polymer Type | Potential Role of this compound | Reference |

| CO₂ Capture | Branched Poly(propylenimine) on silica | The sulfonyl group could potentially enhance CO₂ binding affinity. | rsc.orgacs.org |

| Biomedical Coatings | Polyamines | The phenylsulfonylmethyl group could be used to tune surface properties like hydrophobicity and protein adhesion. | rsc.orgutwente.nl |

| Gene Transfection | Cationic Polymers | The core structure could be modified to optimize DNA binding and cellular uptake. | rsc.orgutwente.nl |

| Chelation Agents | Functionalized Polyamines | The specific substituent could be designed to selectively bind certain metal ions. | rsc.org |

Q & A

Q. What synthetic strategies are optimal for preparing 3-(Phenylsulfonylmethyl)azetidine derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, azetidine rings can undergo Lewis acid-catalyzed ring-opening with sulfonylmethyl groups (e.g., phenylsulfonylmethyl chloride) under anhydrous conditions (e.g., dichloromethane, 0–25°C). Monitoring reaction progress via TLC or HPLC is critical. Substituent effects on the phenyl group (e.g., electron-withdrawing vs. donating) influence reaction rates and yields. For instance, electron-donating groups at the meta position (3-OMe) enhance cyclization efficiency, while para substituents (4-OMe) may hinder reactivity due to steric or electronic factors .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. For example, distinct shifts for the azetidine ring protons (δ 3.0–4.0 ppm) and sulfonylmethyl groups (δ 7.5–8.0 ppm for aromatic protons) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for enantiomeric forms .

Q. How can researchers distinguish between SN1 and SN2 mechanisms in azetidine ring-opening reactions?

- Methodological Answer :

- Kinetic Studies : SN1 reactions show first-order kinetics, while SN2 reactions are second-order. Conduct rate measurements under varying nucleophile concentrations.

- Stereochemical Analysis : SN2 pathways invert stereochemistry (e.g., using chiral azetidine substrates), whereas SN1 leads to racemization.

- Solvent Effects : Polar aprotic solvents favor SN2; polar protic solvents stabilize SN1 carbocation intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral phosphoric acid catalysts (e.g., TRIP or SPINOL derivatives) induce asymmetry during cyclization or desymmetrization. Computational modeling (DFT) predicts transition states to optimize catalyst design. For example, Sun et al. demonstrated that activating the azetidine nitrogen and thione tautomer (mode A) lowers activation energy compared to carbonyl activation (mode B) . Validate enantiomeric excess (ee) via chiral HPLC or F NMR with chiral shift reagents.

Q. What experimental models are suitable for evaluating the anti-neuroinflammatory effects of this compound derivatives?

- Methodological Answer :

- In Vitro Models : Use LPS-stimulated BV2 microglia or MPP-treated SH-SY5Y cells to assess NLRP3 inflammasome inhibition. Key endpoints include:

- ROS Production : Measure with DCFH-DA fluorescence .

- Cytokine Levels : ELISA for IL-1β, TNF-α .

- Mitochondrial Dysfunction : JC-1 staining for membrane potential changes .

- Pathway Analysis : Western blotting for TLR4/MyD88/NF-κB and NLRP3/caspase-1 signaling .

Q. How can structure-activity relationship (SAR) studies optimize dopamine transporter (DAT) affinity in azetidine derivatives?

- Methodological Answer :

- Substituent Variation : Compare tropane vs. azetidine scaffolds. For example, 3-[2-(diarylmethoxyethylidenyl)]-N-substituted azetidines show higher DAT selectivity than GBR 12909 .

- Binding Assays : Radioligand competition assays (H-WIN 35,428 for DAT, H-citalopram for SERT) in rat brain homogenates .

- Computational Docking : Map interactions with DAT transmembrane domains (e.g., Phe155, Asp476) using AutoDock Vina .

Data Analysis and Contradictions

Q. How to resolve contradictions in substituent effects on azetidine cyclization?

- Methodological Answer : In a study, 3-methoxy substituents (R1) enabled cyclization (3:1 azetidine:pyrrolidine ratio), while 4-methoxy analogs failed due to steric hindrance or electronic deactivation . To resolve discrepancies:

- DFT Calculations : Compare transition state energies for 3- vs. 4-substituted intermediates.

- Kinetic Isotope Effects (KIE) : Differentiate between electronic (C–H bond cleavage) and steric pathways .

Q. What methodologies link this compound’s effects to oxidative stress modulation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.